7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the naphthyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the treatment of the precursor compound with elemental fluorine in the presence of an organic solvent . Another approach involves the use of SelectFluor, a fluorinating reagent, to achieve the desired fluorination .
Industrial Production Methods
Industrial production of 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods is crucial for producing the compound in sufficient quantities for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or methoxy group is replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Fluorination: Elemental fluorine or SelectFluor is used for introducing the fluorine atom.
Substitution: Common nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: It can be used in the development of advanced materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: This compound is similar in structure but contains a bromine atom instead of a methyl group.
7-Fluoro-2-methoxy-1,5-naphthyridine: This compound lacks the methyl group present in 7-Fluoro-2-methoxy-8-methyl-1,5-naphthyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9FN2O |
---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H9FN2O/c1-6-7(11)5-12-8-3-4-9(14-2)13-10(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
CJNHAHGGICRBSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1F)C=CC(=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.